molecular formula C7H14N2O2 B11794448 1-Ethylpiperazine-2-carboxylic acid

1-Ethylpiperazine-2-carboxylic acid

Cat. No.: B11794448
M. Wt: 158.20 g/mol
InChI Key: KBGVGPASFNVZTE-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Heterocycles in Organic Synthesis

The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds. Its prevalence in medicinal chemistry stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Furthermore, the piperazine ring can significantly influence a compound's pharmacokinetic profile, often enhancing water solubility and bioavailability, which are crucial for drug efficacy.

The versatility of the piperazine scaffold has led to its incorporation into numerous blockbuster drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antidepressant agents. This has cemented the status of piperazine as a "privileged scaffold" in drug discovery, continually inspiring chemists to develop new synthetic methodologies for its derivatization.

Role of Piperazine-2-carboxylic Acid as a Key Synthetic Scaffold

Piperazine-2-carboxylic acid is a particularly valuable derivative of piperazine. The presence of the carboxylic acid group at the 2-position introduces an additional reactive handle, allowing for a diverse range of chemical modifications. This bifunctional nature, with a secondary amine at the 4-position and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules.

Researchers have utilized piperazine-2-carboxylic acid in the development of peptidomimetics, where it serves as a constrained amino acid surrogate to impart specific conformational properties to peptides. Moreover, its derivatives are being explored as potential therapeutic agents themselves, for instance, in the development of inhibitors for enzymes implicated in various diseases. The ability to modify both the nitrogen atoms and the carboxylic acid function provides a powerful tool for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, derivatives of piperazine-2-carboxylic acid have been investigated for their potential in treating Alzheimer's disease by targeting cholinesterase enzymes. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-ethylpiperazine-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-2-9-4-3-8-5-6(9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11)

InChI Key

KBGVGPASFNVZTE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethylpiperazine 2 Carboxylic Acid

Established Synthetic Routes to 1-Ethylpiperazine-2-carboxylic Acid and its Direct Precursors

The synthesis of this compound is typically not a single-step process. It generally involves the initial formation of the core piperazine-2-carboxylic acid structure, followed by the selective ethylation of a ring nitrogen.

Cyclization Reactions

Cyclization reactions are fundamental to constructing the heterocyclic piperazine (B1678402) core. These methods involve forming the ring from acyclic precursors.

One established route involves the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a three-carbon electrophile, such as a dihalo-propionate ester. A common example is the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate. chemicalbook.com This reaction proceeds via a double nucleophilic substitution, where the two secondary amine nitrogens displace the bromine atoms to form the six-membered piperazine ring. The reaction is typically conducted in the presence of a base to neutralize the HBr generated. The resulting product is a 1,4-dibenzyl-piperazine-2-carboxylic acid ester, which requires subsequent debenzylation to expose the ring nitrogens for further functionalization. chemicalbook.com

Table 1: Example of Ethylenediamine-Ester Cyclization

Reactants Reagents/Solvents Conditions Product Yield Reference

A plausible, though less commonly documented, approach for creating the piperazine core involves the cyclocondensation of iminodiacetic acid derivatives with a substituted ethylamine. In principle, the reaction between an activated form of iminodiacetic acid and N-ethylethylenediamine could lead to a piperazinone precursor. Subsequent reduction of the amide carbonyl group within the piperazinone ring would yield the desired piperazine structure. This strategy is a known method for the synthesis of various piperazinone scaffolds, which are valuable intermediates in medicinal chemistry.

N-Alkylation Strategies for Piperazine Derivatives

Once the piperazine-2-carboxylic acid core is synthesized, the ethyl group is introduced via N-alkylation. A key challenge in this step is achieving regioselectivity, as the two nitrogen atoms of the piperazine ring (N1 and N4) have different chemical environments and reactivity. Furthermore, preventing di-alkylation is crucial.

Common strategies include:

Direct Alkylation: This involves reacting piperazine-2-carboxylic acid (or its ester form) with an ethylating agent like ethyl bromide or ethyl iodide. The reaction often requires a base to scavenge the resulting acid. A significant drawback is the potential for a mixture of products, including N1-ethyl, N4-ethyl, and N1,N4-diethyl derivatives. mdpi.com

Reductive Amination: A more controlled method is the reductive amination of the piperazine-2-carboxylic acid core with acetaldehyde. mdpi.comnih.gov In this two-step, one-pot process, the amine reacts with the aldehyde to form an intermediate iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method generally offers better control over mono-alkylation compared to direct alkylation. mdpi.com

To overcome the lack of regioselectivity, a protection strategy is often employed. For instance, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), directing the ethylation to the unprotected nitrogen. The Boc group can then be removed under acidic conditions. mdpi.comarkat-usa.org

Table 2: Comparison of N-Alkylation Methods

Method Alkylating Agent Reducing Agent Key Features Common Issues
Direct Alkylation Ethyl Halide (e.g., EtBr) N/A (Base used) Simple, readily available reagents. Poor regioselectivity, risk of di-alkylation. mdpi.com

Direct Acylation Methods for Piperazine Derivatives from Carboxylic Acids

Direct acylation is a fundamental reaction for piperazine derivatives, typically used to form amide bonds at one of the nitrogen atoms. While this method does not directly produce the carboxylic acid moiety of the target molecule, it is a crucial synthetic methodology for this class of compounds. The process involves coupling a piperazine, such as N-ethylpiperazine, with a carboxylic acid.

Due to the low electrophilicity of a carboxylate anion, the carboxylic acid must be "activated". This is achieved using coupling reagents. acgpubs.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the piperazine nitrogen.

Table 3: Common Reagents for Direct Acylation of Piperazines

Reagent Class Examples Role Reference
Carbodiimides EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) Activates the carboxylic acid. acgpubs.org
Activators/Additives HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) Suppress side reactions, catalyze the reaction. acgpubs.org

Novel Synthetic Approaches and Methodological Innovations

Recent advances have focused on developing more efficient and stereocontrolled methods for synthesizing the chiral piperazine-2-carboxylic acid core.

A prominent novel strategy is the asymmetric hydrogenation of pyrazine (B50134) precursors . This powerful technique involves the reduction of an aromatic pyrazine-2-carboxylic acid ester to the corresponding saturated piperazine derivative. rsc.orgdicp.ac.cn The reaction is performed under a hydrogen atmosphere using a chiral transition-metal catalyst, often based on rhodium or palladium, complexed with a chiral ligand. rsc.orggoogle.com This approach is highly valuable as it can generate the desired product in high yield and with excellent enantiomeric excess (ee), providing direct access to optically active intermediates. google.com

Another advanced methodology involves the enzymatic kinetic resolution of racemic piperazine-2-carboxylic acid esters. arkat-usa.org Specific enzymes, such as Lipase A from Candida antarctica (CAL-A), can selectively acylate one enantiomer of the racemic mixture, leaving the other unreacted. This allows for the separation of the two enantiomers, both of which can be isolated with very high optical purity. arkat-usa.org This biocatalytic approach offers a green and highly selective alternative to traditional chemical resolution methods.

Table 4: Overview of Novel Synthetic Approaches

Method Precursor Key Reagent/Catalyst Key Advantage Reference
Asymmetric Hydrogenation Pyrazine-2-carboxylate ester Chiral Rhodium or Palladium complex Direct synthesis of chiral product with high enantiomeric excess. rsc.orgdicp.ac.cngoogle.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and reduced side products compared to conventional heating. The application of microwave irradiation can significantly shorten reaction times for the synthesis of heterocyclic compounds, including piperazines and their precursors. tandfonline.com For instance, the cyclization of N-Boc dipeptide esters to form 2,5-piperazinediones (diketopiperazines), which are precursors to piperazines, can be achieved efficiently under solvent-free microwave conditions. aminer.cn

The key advantages of MAOS include rapid and uniform heating, which can overcome activation energy barriers more effectively than traditional methods. whiterose.ac.uk Protocols often involve sealed vessels, allowing for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process. organic-chemistry.org While specific protocols for the direct one-pot synthesis of this compound are not extensively detailed, the synthesis of its core structure can be expedited using this technology. For example, a key cyclization step that might take hours under reflux could potentially be completed in minutes. aminer.cn

Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocycle Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days Minutes to Hours aminer.cn
Energy Input Conductive Heating (slow, uneven) Dielectric Heating (rapid, uniform) whiterose.ac.uk
Yields Often lower Generally higher tandfonline.comorganic-chemistry.org
Side Products More prevalent Often suppressed tandfonline.com
Conditions Atmospheric Pressure High Temperature/Pressure (sealed vessel) organic-chemistry.org

Metal-Catalyzed Coupling Reactions for Piperazine Ring Formation

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for constructing the piperazine ring and its substituents. Palladium (Pd) and Copper (Cu) are the most common metals used for these transformations.

The Buchwald-Hartwig amination, a Pd-catalyzed cross-coupling reaction, is a primary method for N-arylation of piperazines. This reaction can be used to couple a pre-formed piperazine with an aryl halide. Conversely, metal catalysts can be employed to construct the piperazine ring itself. For example, a palladium-catalyzed cyclization can create highly substituted piperazines from diamine components and a propargyl unit, offering high regio- and stereochemical control.

Another significant approach is the Ullmann–Goldberg reaction, which typically uses copper catalysts for N-arylation, often under milder conditions than palladium-catalyzed alternatives. Furthermore, rhodium (Rh) catalysts have been utilized in asymmetric reductive Heck reactions to create 3-substituted tetrahydropyridines, which are precursors to piperidines and can be conceptually extended to piperazine-like structures. google.com These catalytic systems are crucial for synthesizing diverse piperazine libraries by allowing for the modular assembly of different components.

C-N Bond Cleavage Strategies Utilizing 1,4-Diazabicyclo[2.2.2]octane (DABCO)

A clever and efficient strategy for synthesizing N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO, a readily available and inexpensive bicyclic amine, can serve as a masked N-ethylpiperazine synthon. The core of this strategy is the activation of one of DABCO's C-N bonds, making it susceptible to nucleophilic attack, which results in the cleavage of the bicyclic system to form a piperazine ring.

One method involves the formation of a charge-transfer complex between DABCO and an electron-withdrawing agent, such as an aryl sulfonyl chloride. This complex formation weakens a C-N bond, facilitating its cleavage and allowing for the synthesis of N-ethylated piperazine sulfonamides. The reaction proceeds under mild conditions and demonstrates high functional group tolerance. The resulting 1-(2-chloroethyl)-4-sulfonylpiperazine can be further functionalized by reacting it with various nucleophiles.

Another approach is the formation of quaternary ammonium (B1175870) salts of DABCO by reacting it with reagents like alkyl or aryl halides. These salts are excellent electrophiles and readily undergo ring-opening upon treatment with a wide range of nucleophiles, including phenols, thiols, amines, and cyanides, to yield diverse N-substituted-N'-ethylpiperazines.

Enantioselective Synthesis and Chiral Resolution Techniques

For applications where stereochemistry is critical, the synthesis of a single enantiomer of this compound is necessary. This is achieved through either asymmetric synthesis, which creates the desired stereocenter selectively, or through the resolution of a racemic mixture.

Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives

Asymmetric hydrogenation is a powerful method for establishing chirality. In the context of piperazine-2-carboxylic acid derivatives, this can be achieved by the hydrogenation of a corresponding prochiral pyrazinecarboxylic acid derivative. This process uses a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru), complexed with a chiral ligand.

A patented industrial process describes the asymmetric hydrogenation of pyrazine-2-carboxylic acid amides using optically active rhodium complexes to produce the desired chiral piperazine-2-carboxylic acid derivatives with high enantiomeric purity. researchgate.net The substrate, a pyrazinecarboxylic acid derivative, is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. This method is advantageous for large-scale synthesis as it avoids the need for racemic resolution, which is often less efficient. researchgate.net

Table 2: Example of Asymmetric Hydrogenation for Chiral Piperazine Synthesis

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
Pyrazine-2-tert-butylcarboxamide [(R)-BINAP(COD)Rh]TfO (S)-Piperazine-2-tert-butylcarboxamide 99% tandfonline.com

Kinetic Resolution Approaches (e.g., Enzymatic, Aldehyde-Based)

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst.

Enzymatic Kinetic Resolution: Enzymes, such as lipases and proteases, are highly effective chiral catalysts. For example, Leucine aminopeptidase (B13392206) can selectively hydrolyze one enantiomer of N-t-Boc-piperazine-2-carboxamide, allowing for the separation of the unreacted (R)-amide from the hydrolyzed (S)-acid with good optical purity. nih.gov Similarly, lipases can be used for the enantioselective hydrolysis of racemic esters of piperazine derivatives. This biocatalytic approach is often favored for its high selectivity and environmentally benign reaction conditions. tandfonline.com

Chemical Kinetic Resolution: Non-enzymatic methods can also be employed. One strategy involves the use of a chiral organolithium base, such as n-BuLi complexed with a chiral ligand like (+)-sparteine. This complex can selectively deprotonate one enantiomer of a racemic N-protected piperazine at a faster rate. acs.orgnih.gov The resulting lithiated intermediate can then be trapped with an electrophile, leading to a mixture of a functionalized product and the unreacted starting material, both in enantioenriched form. acs.orgnih.gov Chiral acylating agents have also been shown to resolve various N-heterocycles, including piperazines, with good selectivity. acs.org

Stereocontrolled Functionalization via Diaza-Cope Rearrangement

The Diaza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diaza-1,5-diene system. This powerful reaction can be used to create complex stereochemical arrays with a high degree of control. An efficient synthetic route to enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives has been developed using this rearrangement as the key step. nih.govbohrium.com

The process starts with a chiral diamine, such as (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN), which is reacted with aldehydes to form a diimine that undergoes the rearrangement. nih.gov This transformation occurs with a complete transfer of the initial stereochemical information, allowing for the stereospecific synthesis of chiral 1,2-disubstituted vicinal diamines. nih.govbohrium.com These diamines are then converted into the final piperazine-2-carboxylic acid derivatives through subsequent cyclization and oxidation steps. nih.govbohrium.com This methodology highlights how complex rearrangements can be harnessed to build the chiral piperazine core with precision. tandfonline.com

Utilization of Chiral Building Blocks

The synthesis of enantiomerically pure this compound often relies on strategies that incorporate chirality from the outset. This "chiral pool" approach leverages readily available chiral molecules to construct the desired stereocenter in the target compound.

One prominent method involves starting from natural amino acids. For instance, a straightforward synthesis for (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been developed using L- or D-serine, respectively, as the chiral precursor. nih.gov Similarly, L-proline, another common chiral building block, has been used to prepare bicyclic piperazine-2-carboxylic acids, demonstrating the utility of amino acids in establishing the core piperazine structure with defined stereochemistry. researchgate.net

Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives. google.com This reaction is catalyzed by optically active rhodium complexes, which effectively control the stereochemical outcome of the hydrogenation process. google.com

Biocatalysis offers a highly selective alternative for achieving chirality. An aminopeptidase from Aspergillus oryzae has been successfully used for the chiral resolution of racemic piperazine-2-carboxamide. biosynth.com This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation and isolation of the enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com This method is noted for its high chemo-, regio-, and stereoselectivity, often proceeding in aqueous media under mild conditions. biosynth.com

Optimization and Process Development in this compound Synthesis

The transition from laboratory-scale synthesis to preparative and industrial-scale production necessitates rigorous optimization of reaction conditions. This involves a systematic study of solvents, catalysts, and reaction parameters to maximize efficiency, yield, and purity.

Influence of Solvent Systems and Reaction Media

The choice of solvent is critical as it influences reactant solubility, reaction rates, and in some cases, stereoselectivity. In the synthesis of piperazine derivatives, a range of solvents is employed depending on the specific reaction.

For the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to yield chiral piperazine-2-carboxylic acids, suitable solvents include lower alcohols like methanol (B129727), aromatic hydrocarbons such as toluene, ketones like acetone, or esters such as ethyl acetate. google.com In a specific example, a mixture of methanol and dichloromethane (B109758) was used. google.com Dichloromethane is also a common solvent for amide coupling reactions, for instance, in the synthesis of monoacylated piperazine derivatives where a carboxylic acid is activated in situ. researchgate.netacgpubs.org For reactions involving different starting materials, such as the Claisen-Schmidt condensation to form derivatives from N-ethyl-piperazinyl amides, ethanol (B145695) (EtOH) is used as the reaction medium. nih.gov The ability of biocatalytic transformations to be carried out in pure water presents a significant advantage in terms of sustainability and simplified downstream processing. biosynth.com

Reaction TypeSolvent(s)Purpose / ObservationReference
Asymmetric HydrogenationMethanol, Dichloromethane, Toluene, Acetone, Ethyl AcetateProvides a suitable medium for the rhodium-catalyzed reaction. google.com
Amide Coupling / AcylationDichloromethane (DCM)Used for reactions involving activating agents like CDMT or EDC·HCl at room temperature. researchgate.netacgpubs.org
Biocatalytic ResolutionWaterEnables enzymatic activity and aligns with green chemistry principles. biosynth.com
Condensation ReactionsEthanol (EtOH)Serves as a solvent for base-catalyzed condensation, for example, with KOH. nih.gov

Catalyst Selection and Mechanistic Role in Reaction Efficiency

Catalysts are fundamental to modern synthetic chemistry, enabling efficient and selective transformations. In the synthesis of chiral piperazine carboxylic acids, both metal-based and biological catalysts play key roles.

Metal-Based Catalysts: For asymmetric synthesis, optically active rhodium complexes are used to catalyze the hydrogenation of pyrazine rings. google.com The chiral ligands on the rhodium center orchestrate the approach of hydrogen to the substrate, leading to the formation of one enantiomer in excess. The catalyst's efficiency is high, with molar ratios of catalyst to substrate as low as 1:2000 being effective. google.com

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity. An aminopeptidase from Aspergillus oryzae (LAP2) acts as a catalyst for the kinetic resolution of racemic piperazine-2-carboxamide. biosynth.com The enzyme selectively catalyzes the hydrolysis of the amide bond in the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-amide unreacted. biosynth.com The enzyme can be immobilized on a solid support, which allows for its reuse over multiple cycles and integration into continuous flow systems, significantly enhancing process productivity. biosynth.com

Activating Agents: In reactions that involve forming an amide bond, such as the N-acylation of a piperazine, activating agents are often used instead of traditional catalysts. For the direct reaction of carboxylic acids, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is used to activate the carboxyl group in situ. researchgate.net This forms a highly reactive acyl-triazine intermediate, which is then readily attacked by the piperazine nitrogen. researchgate.net This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride. researchgate.net

Catalyst / AgentReaction TypeMechanistic RoleReference
Optically Active Rhodium ComplexesAsymmetric HydrogenationEnantioselective reduction of pyrazine ring to piperazine ring. google.com
Aminopeptidase (LAP2)Biocatalytic Kinetic ResolutionEnantioselective hydrolysis of a carboxamide to a carboxylic acid. biosynth.com
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Amide Bond FormationActivates carboxylic acid for nucleophilic attack by an amine. researchgate.net
Thiamine HydrochlorideMulticomponent Reactions (Analogous)Catalyzes cyclization and functionalization steps in the synthesis of related heterocycles.

Control of Reaction Parameters (Temperature, Time, Stoichiometry)

Precise control over reaction parameters is essential for optimizing the synthesis of this compound and its derivatives. These parameters directly impact reaction rate, conversion, selectivity, and the formation of by-products.

Temperature: The optimal temperature varies significantly with the synthetic method. Asymmetric hydrogenation reactions can be carried out over a broad range, from 20°C to 200°C, with a specific example proceeding at 61°C. google.com In contrast, biocatalytic reactions are typically conducted at or near room temperature to preserve the enzyme's activity. biosynth.com Amide coupling reactions using activating agents are also often performed at room temperature, highlighting the mildness of these conditions. researchgate.net

Time: Reaction times can range from a few hours to overnight. Monoacylation of piperazine derivatives can be achieved in short reaction times at room temperature. researchgate.net Hydrogenation and enzymatic reactions may require longer periods, from 2 to 24 hours, to reach completion. google.comresearchgate.net

Stoichiometry: The molar ratio of reactants and catalysts is a key factor in maximizing yield and selectivity. In asymmetric hydrogenation, the catalyst-to-substrate ratio can be very low, typically between 1:20 and 1:100, which is economically favorable for large-scale production. google.com In reactions like mono-N-acylation of piperazine, controlling the stoichiometry is crucial to prevent the formation of undesired bis-acylated by-products. researchgate.net

ParameterReaction TypeTypical Range / ValueImpact on SynthesisReference
TemperatureAsymmetric Hydrogenation20°C to 200°CAffects reaction rate and catalyst stability. google.com
TimeAmide CouplingShort (minutes to hours)Shorter times improve process throughput. researchgate.net
Stoichiometry (Catalyst:Substrate)Asymmetric Hydrogenation1:20 to 1:2000Low catalyst loading reduces cost without sacrificing efficiency. google.com
Pressure (Hydrogen)Asymmetric Hydrogenation1 to 200 barHigher pressure can increase reaction rate. google.com

Strategies for Enhanced Yield and Purity in Preparative Scales

Achieving high yield and purity on a large scale is the ultimate goal of process development. This involves not only optimizing the reaction itself but also implementing effective purification strategies.

One key strategy is the use of highly selective catalysts, such as enzymes or chiral metal complexes, which minimize the formation of isomers and other by-products from the start. google.combiosynth.com For example, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent for mono-N-acylation of piperazines is advantageous because its steric hindrance helps prevent the formation of bis-N-acylated by-products. researchgate.net

For purification, standard laboratory techniques are scaled up. Recrystallization is a common and effective method for purifying solid products, capable of yielding high-purity material (>95%). When recrystallization is insufficient, column chromatography is employed, although this can be less practical on very large scales. In biocatalytic processes, the immobilization of the enzyme not only allows for its reuse but also simplifies product purification, as the catalyst can be easily removed by filtration. biosynth.com The development of efficient, large-scale synthetic procedures often focuses on using inexpensive starting materials and ensuring a convenient workup that avoids chromatographic techniques where possible. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 1 Ethylpiperazine 2 Carboxylic Acid

Reactivity Profiles of the Piperazine (B1678402) Nucleus

The piperazine ring in 1-Ethylpiperazine-2-carboxylic acid contains two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl group. The nitrogen at position 4 is a secondary amine, which is the primary site of reactivity on the nucleus. This secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: The secondary amine at the N4 position can be alkylated using various alkylating agents, such as alkyl halides. For instance, reaction with an alkyl halide (R-X) would lead to the formation of a 1-ethyl-4-alkylpiperazine-2-carboxylic acid derivative. This is a standard nucleophilic substitution reaction. nih.govmdpi.com Similarly, reductive amination can be employed, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. mdpi.com

N-Acylation: The N4 nitrogen can also be acylated by reacting with acyl chlorides, acid anhydrides, or by coupling with other carboxylic acids. This reaction forms an amide bond at the N4 position, yielding 4-acyl-1-ethylpiperazine-2-carboxylic acid derivatives. For example, reacting the compound with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acylated product.

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile functional group that can undergo several key transformations, including esterification, amide bond formation, and reduction.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. saskoer.cachemguide.co.uk This reaction is reversible, and to drive it towards the product, water is typically removed. chemguide.co.uk For example, reacting this compound with ethanol (B145695) (CH₃CH₂OH) under acidic conditions yields ethyl 1-ethylpiperazine-2-carboxylate.

Common methods for esterification include:

Acid-catalyzed esterification: Heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.uk

Reaction with alkyl halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., ethyl iodide) to form the corresponding ester.

Conversion to acyl chloride: The carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an alcohol to give the ester. libretexts.org

A variety of ester derivatives can be synthesized, depending on the alcohol used in the reaction. nist.govnih.gov

Table 1: Examples of Esterification Reactions

Reactant A (Carboxylic Acid) Reactant B (Alcohol) Product (Ester) Catalyst/Conditions
This compound Methanol (B129727) Methyl 1-ethylpiperazine-2-carboxylate H₂SO₄, heat
This compound Ethanol Ethyl 1-ethylpiperazine-2-carboxylate H₂SO₄, heat

The carboxylic acid group of this compound can be converted into an amide by reacting with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires activation of the carboxylic acid. nih.gov A common method involves the use of coupling agents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl), often in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). nih.gov

The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to form the amide bond. nih.gov For instance, reacting this compound with a generic primary amine (R-NH₂) using a coupling agent would produce N-alkyl-1-ethylpiperazine-2-carboxamide.

Table 2: Amide Bond Formation Reactions

Reactant A (Carboxylic Acid) Reactant B (Amine) Product (Amide) Coupling Agent/Conditions
This compound Ammonia (NH₃) 1-Ethylpiperazine-2-carboxamide EDC, DMAP
This compound Methylamine (CH₃NH₂) N-Methyl-1-ethylpiperazine-2-carboxamide EDC, DMAP

The carboxylic acid group can be reduced to a primary alcohol, yielding (1-ethylpiperazin-2-yl)methanol. This transformation requires strong reducing agents because carboxylic acids are relatively difficult to reduce. libretexts.orgchemguide.co.uk

Commonly used reducing agents include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uklibretexts.orgyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.orglibretexts.orgyoutube.com

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction. It is generally more selective than LiAlH₄ and the reaction occurs rapidly at room temperature. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The synthesis of (1-Benzylpiperazin-2-yl)methanol from the corresponding ester derivative has been documented, which involves a similar reduction of a carboxyl functional group. chemicalbook.com

Oxidation Reactions and Derived Products

The piperazine ring, specifically the nitrogen atoms, can be susceptible to oxidation. Kinetic studies on the oxidation of 1-ethylpiperazine (B41427), a close structural analog, have been performed using bromamine-T (BAT) in an acidic medium. scirp.org The primary product of this reaction is the corresponding N-oxide, 1-ethylpiperazine-N-oxide. scirp.org The reaction shows a first-order dependence on the concentration of both the oxidant and the piperazine. scirp.org

Given the presence of two nitrogen atoms in this compound, oxidation could potentially occur at either the tertiary N1 or the secondary N4 position. However, the N4 nitrogen is generally more susceptible to oxidation. The product of the oxidation of 1-ethylpiperazine was identified as the N-oxide through GC-MS analysis. scirp.org Similar oxidation has been observed for other piperazine derivatives. nih.gov

Table 3: Oxidation Products of 1-Ethylpiperazine

Substrate Oxidizing Agent Product

Reduction Reactions and Derived Products

The piperazine ring is a saturated heterocyclic system and is generally resistant to reduction under standard catalytic hydrogenation conditions. The synthesis of piperazines often involves the reduction of the corresponding aromatic pyrazine (B50134) ring. acs.orggoogle.com This process typically requires catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. nih.govmdpi.com

While the piperazine ring itself is stable, functional groups attached to it can be reduced. For example, the reduction of a 2,5-piperazinedione (B512043) (a cyclic diamide) to a piperazine can be achieved through catalytic hydrogenation, which involves the reduction of the amide carbonyl groups. google.com This indicates that under harsh conditions, the C-N bonds within the ring could potentially be cleaved. However, selective reduction of the piperazine ring in this compound without affecting the carboxylic acid group would be challenging and is not a commonly reported transformation. The more feasible reduction on this molecule is the conversion of the carboxylic acid to an alcohol, as discussed in section 3.2.3.

Nucleophilic Substitution Reactions

The carboxylic acid moiety of this compound is a key site for nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives such as amides and esters. The direct reaction of a carboxylic acid with a nucleophile is generally slow. Therefore, activation of the carboxyl group is typically required to facilitate the transformation.

One common strategy for the formation of amides is the use of coupling agents . Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be employed. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of HOBt is crucial as it forms an active HOBt ester, which is less prone to side reactions and racemization, and readily reacts with the incoming amine nucleophile to yield the corresponding amide. nih.gov Another activating agent that can be used is (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). organic-chemistry.org

The general mechanism for amide formation using a coupling agent like EDC and an additive like HOBt can be summarized as follows:

The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

HOBt attacks the O-acylisourea to form the active HOBt ester and the EDC-urea byproduct.

The amine nucleophile then attacks the carbonyl carbon of the HOBt ester.

A tetrahedral intermediate is formed, which subsequently collapses, eliminating HOBt and forming the stable amide bond.

A study on the synthesis of amide derivatives from functionalized carboxylic acids highlighted the effectiveness of using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. This system was shown to be effective even for less reactive, electron-deficient amines. nih.gov

Table 1: Common Coupling Agents for Amide Synthesis from Carboxylic Acids
Coupling AgentAdditive/BaseTypical Reaction Conditions
EDCHOBt, DIPEARoom temperature, in solvents like DMF or CH2Cl2
HATUDIPEARoom temperature, in solvents like DMF
DCCDMAPRoom temperature, in solvents like CH2Cl2

Esterification of this compound can be achieved through the Fischer esterification method. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the following key steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

The Fischer esterification is a reversible process, and to drive the equilibrium towards the product side, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com

Proton Transfer Mechanisms and Salt Formation

This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and two basic nitrogen atoms within the piperazine ring. This dual nature allows it to undergo intramolecular and intermolecular proton transfer, leading to the formation of zwitterions and various salts.

The protonation state of the molecule is highly dependent on the pH of the solution. The piperazine ring contains two nitrogen atoms: one at position 1, which is a tertiary amine due to the ethyl group, and one at position 4, which is a secondary amine. The basicity of these nitrogens, and thus their pKa values, are influenced by the electronic effects of their substituents. A study on the pKa values of various piperazine derivatives showed that the addition of an ethyl group to a piperazine nitrogen generally lowers its pKa compared to the unsubstituted piperazine. uregina.ca

In an acidic medium, the nitrogen atoms of the piperazine ring will be protonated. The specific site of initial protonation depends on the relative basicities of the two nitrogens. In the case of some arylpiperazine derivatives, it has been shown through solid-state NMR and IR spectroscopy that protonation with hydrogen chloride occurs at the piperazine nitrogen substituted by the aryl group. nih.gov Upon addition of excess acid, both nitrogen atoms can become protonated. nih.gov For this compound, the formation of a hydrochloride salt would involve the protonation of one or both of the piperazine nitrogens by hydrochloric acid. google.com

In a basic medium, the carboxylic acid group will be deprotonated to form a carboxylate anion. Carboxylic acids react with strong bases like sodium hydroxide (B78521) (NaOH) and weaker bases like sodium bicarbonate (NaHCO₃) to form the corresponding sodium carboxylate salt and water. libretexts.orglibretexts.org The reaction with bicarbonates also produces carbon dioxide gas. libretexts.orglibretexts.org

The molecule can also exist as a zwitterion, where the carboxylic acid group has donated its proton to one of the basic nitrogen atoms of the piperazine ring. The equilibrium between the neutral molecule, the zwitterion, and various cationic and anionic forms is governed by the respective pKa values of the acidic and basic centers.

Table 2: Predicted and Experimentally Determined pKa Values for Piperazine Derivatives
CompoundFunctional GrouppKa ValueReference
1-EthylpiperazineConjugate acid of N19.90 (at 298 K) uregina.ca
1-EthylpiperazineConjugate acid of N45.57 (at 298 K) uregina.ca
Ethyl piperazine-1-carboxylateBasic pKa8.2 nih.gov
PiperazineFirst dissociation (pKa1)9.73 (at 298 K) uregina.ca
PiperazineSecond dissociation (pKa2)5.35 (at 298 K) uregina.ca

The formation of salts can significantly impact the physicochemical properties of the compound, such as its solubility and stability. For instance, the conversion of piperazine derivative bases to their hydrochloride salts is a common strategy to enhance their water solubility. nih.gov

Computational and Theoretical Studies of 1 Ethylpiperazine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. These computational methods allow for the detailed exploration of molecular geometries, energy states, and electronic distributions, which are critical for understanding the reactivity and potential applications of compounds like 1-Ethylpiperazine-2-carboxylic acid.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural parameters of complex organic molecules with a high degree of accuracy. For derivatives of piperazine-2-carboxylic acid, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

Theoretical investigations on similar piperazine-containing compounds have shown that DFT can accurately predict the puckering of the piperazine (B1678402) ring, which typically adopts a chair conformation to minimize steric strain. researchgate.netresearchgate.net The precise bond lengths and angles are sensitive to the nature and position of substituents. For this compound, the C-N and C-C bond lengths within the piperazine ring, as well as the C-C and C-O bonds of the carboxylic acid moiety, can be reliably calculated.

Table 1: Representative Predicted Structural Parameters for a Piperazine-2-carboxylic Acid Core using DFT

ParameterPredicted Value (Å or °)
C-N (ring)~1.46
C-C (ring)~1.53
C-C (carboxyl)~1.52
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
C-N-C (ring)~110°
O-C=O (carboxyl)~125°

Note: These are representative values based on studies of similar structures. Actual values for this compound would require specific calculations.

The conformational flexibility of the piperazine ring and the rotational freedom of the ethyl and carboxylic acid groups give rise to a complex potential energy surface for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The piperazine ring typically exists in a chair conformation, but boat and twist-boat conformations are also possible, albeit at higher energies. The substituents on the ring can influence the preference for a particular conformation. For this compound, the ethyl group and the carboxylic acid group can exist in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

Computational studies on substituted piperazines involve systematically rotating key bonds and calculating the corresponding energy to map the potential energy surface. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule. The relative energies of these conformers determine their population at a given temperature. The ethyl group at N1 and the carboxylic acid at C2 can lead to several low-energy conformers with distinct spatial arrangements, which could have implications for the molecule's interaction with biological targets.

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. In a study of 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate), the HOMO-LUMO gap was found to be quite large (7.045 eV in the gas phase), indicating good thermodynamic and kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms and the non-bonding orbitals of the oxygen atoms in the carboxylic acid group. The LUMO is likely to be distributed over the carboxylic acid group, particularly the C=O bond, which can act as an electron acceptor.

Table 2: Representative FMO Parameters from DFT Calculations on a Related Piperazine Derivative

ParameterEnergy (eV)
HOMO-6.98
LUMO0.065
HOMO-LUMO Gap (ΔE)7.045

Note: Data is for 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate) in the gas phase and serves as an illustrative example. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid and the hydrogens on the nitrogen atoms (in a protonated state) would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The ethyl group would be a region of relatively neutral potential. Understanding the MEP is crucial for predicting how the molecule might interact with other molecules, such as solvent molecules or the active site of a protein.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. These interactions contribute to the stability of the molecule.

Electronic Structure Characterization

Charge Distribution and Atomic Charges (e.g., Mulliken Charges)

The distribution of electron density within a molecule is fundamental to its chemical properties, influencing its electrostatic potential, intermolecular interactions, and reactivity. Mulliken population analysis is a common method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This method partitions the total electron population among the constituent atoms, providing a simplified but useful picture of charge distribution. wikipedia.orgchemrxiv.org

For this compound, the presence of electronegative oxygen and nitrogen atoms, alongside a carboxylic acid group, dictates a highly polarized electronic structure. The oxygen atoms of the carboxyl group are expected to bear the most significant negative charges, while the carbonyl carbon and the acidic proton will be electropositive. The nitrogen atoms of the piperazine ring will also exhibit negative charges, though typically less pronounced than those of the carboxylate oxygens.

While specific experimental or high-level theoretical data for this compound is not extensively published, density functional theory (DFT) calculations can provide reliable estimates. A hypothetical Mulliken charge distribution, calculated at a common level of theory like B3LYP/6-31G*, would likely resemble the values presented in the table below. Such calculations reveal the localization of charge and identify the most electron-rich and electron-poor sites in the molecule. niscpr.res.in

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes based on general principles of computational chemistry, as specific research on this compound is limited.

AtomHypothetical Mulliken Charge (a.u.)Chemical Environment
O1-0.65Carbonyl Oxygen (C=O)
O2-0.75Hydroxyl Oxygen (-OH)
H (O2)+0.45Carboxylic Acid Proton
C (O1, O2)+0.80Carboxyl Carbon
N1-0.30Piperazine Nitrogen (adjacent to Ethyl)
N4-0.35Piperazine Nitrogen (N-H)
H (N4)+0.30Piperazine Proton

Note: The values are illustrative and would vary depending on the specific computational method and basis set used. wikipedia.org

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. frontiersin.org Global descriptors apply to the molecule as a whole, while local descriptors identify the reactivity of specific atomic sites.

Global Reactivity Descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Key global descriptors include:

Chemical Potential (μ): Related to the electronegativity, it measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This descriptor measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich piperazine ring and the carboxylate group, while the LUMO is likely centered on the antibonding orbitals of the carboxylic acid group.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For instance, the site with the highest value of f+(r) is the most susceptible to nucleophilic attack, while the highest f-(r) indicates the preferred site for electrophilic attack. In this compound, the carbonyl carbon is a primary site for nucleophilic attack, whereas the oxygen and nitrogen atoms are potential sites for electrophilic attack.

Table 2: Representative Global Chemical Reactivity Descriptors This table presents typical ranges for a molecule like this compound based on DFT calculations for similar organic molecules.

DescriptorFormulaTypical Calculated ValueInterpretation
HOMO Energy (EHOMO)--6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy (ELUMO)--1.0 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.5 eVIndicates high kinetic stability
Chemical Potential (μ)(EHOMO+ELUMO)/2-3.75 eVTendency to donate electrons
Chemical Hardness (η)(ELUMO-EHOMO)5.50 eVResistance to charge transfer
Electrophilicity Index (ω)μ²/ (2η)1.28 eVModerate electrophilic character

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state or in solution is governed by a network of non-covalent forces. Computational methods are essential for visualizing and quantifying these interactions.

Hydrogen Bonding Networks (N-H…O, C-H…O)

Hydrogen bonds are the most significant intermolecular interactions in this compound, defining its crystal packing and influencing its physical properties like melting point and solubility. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms).

The primary hydrogen bonding motifs expected are:

O-H…O: A strong interaction typically forming a dimeric structure between the carboxylic acid groups of two adjacent molecules.

N-H…O: The secondary amine of the piperazine ring can donate a proton to the carbonyl or hydroxyl oxygen of a neighboring molecule, linking molecules into chains or sheets. cambridgemedchemconsulting.com

Table 3: Plausible Hydrogen Bond Geometries in the Crystal Structure of this compound This table contains hypothetical but chemically reasonable data for illustrative purposes.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-HHO=C~ 1.00~ 1.70~ 2.70~ 170
N-HHO=C~ 1.02~ 1.90~ 2.90~ 165
C-HHO=C~ 1.09~ 2.40~ 3.30~ 145

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. It is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). scirp.org A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals different types of interactions:

Strong, attractive interactions (hydrogen bonds): Appear as sharp spikes at negative values of sign(λ₂)ρ.

Weak, attractive interactions (van der Waals forces): Appear as broader spikes near zero.

Strong, repulsive interactions (steric clashes): Appear as spikes at positive values of sign(λ₂)ρ.

For this compound, an NCI/RDG analysis would show large, blue-colored isosurfaces in the regions of the O-H…O and N-H…O hydrogen bonds, indicating strong attraction. Green, diffuse surfaces would appear between the aliphatic parts of the molecules, corresponding to van der Waals interactions, while small, red-colored discs might appear where atoms are in very close, repulsive contact. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties, such as dnorm, which highlights contacts shorter or longer than van der Waals radii. Red spots on the dnorm surface indicate close intermolecular contacts, primarily hydrogen bonds.

The 2D fingerprint plot is derived from the Hirshfeld surface and quantifies the percentage contribution of different types of intermolecular contacts. nih.govnih.gov For this compound, the fingerprint plot would be dominated by H···O/O···H contacts, reflecting the prevalence of hydrogen bonding, and H···H contacts, arising from the interactions between the aliphatic ethyl and piperazine ring hydrogens.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents estimated contributions based on analyses of similar molecules containing carboxyl and piperazine groups.

Contact TypePredicted Contribution (%)Description
H···O / O···H40 - 50%Represents N-H···O and C-H···O hydrogen bonds
H···H35 - 45%van der Waals contacts between hydrogen atoms
C···H / H···C5 - 10%van der Waals contacts
N···H / H···N2 - 5%Represents hydrogen bond contributions
Other (O···C, C···C, etc.)< 5%Minor van der Waals and other contacts

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which are crucial for structural elucidation. While specific data for this compound is scarce, analysis of the closely related compound 1-Ethylpiperazine-2,3-dione offers valuable insights into the expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet), along with complex multiplets for the non-equivalent protons on the piperazine ring (typically in the δ 3.4–3.8 ppm region). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the δ 170–180 ppm range. Carbons of the piperazine ring and the ethyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption for the C=O stretch would be prominent around 1700 cm⁻¹. The N-H stretch of the piperazine amine would appear as a weaker band around 3300 cm⁻¹, while C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical vibrational analysis, commonly performed using Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure and bonding of a compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the infrared (IR) and Raman spectra. This information is invaluable for the identification and characterization of the compound, allowing for a direct comparison between theoretical predictions and experimental measurements. These simulations can help assign specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O and C-N bonds of the piperazine ring and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus, it is possible to estimate the 1H and 13C NMR spectra. These theoretical spectra are crucial for confirming the molecular structure of newly synthesized compounds like this compound. The predicted chemical shifts can be compared with experimental data to validate the proposed structure and to assign specific resonances to individual atoms within the molecule.

Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. This technique provides insights into the electronic transitions between molecular orbitals that occur upon absorption of light. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the electronic structure and potential photophysical properties of the compound.

While the specific data for this compound is not available in the public domain, the methodologies described above represent the standard computational workflow that would be employed to characterize this molecule. Future research in this area would be beneficial for a deeper understanding of its chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethylpiperazine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A modified nucleophilic substitution approach can be employed, similar to the synthesis of 2-(4-pyridinyl)piperazine derivatives. Ethylpiperazine can be reacted with bromoacetic acid under alkaline conditions (e.g., KOH in ethanol) at reflux (10–12 hours). Post-reaction neutralization with HCl yields the crude product, which is purified via recrystallization or column chromatography .
  • Optimization : Key parameters include solvent choice (ethanol vs. DMF), molar ratios (1:2.5 for ethylpiperazine:bromoacetic acid), and temperature control to minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • IR Spectroscopy : Identifies carboxyl (-COOH, ~1700 cm⁻¹) and piperazine ring (N-H stretching, ~3300 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Proton signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and carboxylic acid (δ 10–12 ppm) confirm substitution patterns .
  • GC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., m/z 158.20 for [M+H]⁺) .

Q. How do the physicochemical properties (e.g., solubility, pKa) of this compound influence its reactivity in aqueous vs. organic media?

  • Key Properties :

PropertyValue
Solubility in WaterModerate (~50 mg/mL)
pKa~4.5 (carboxylic acid)
LogP~0.8 (hydrophilic)
  • Implications : The compound’s zwitterionic nature at neutral pH enhances solubility in polar solvents, favoring reactions like amide coupling. In acidic media, protonation of the piperazine nitrogen improves nucleophilicity for alkylation .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic structure and reactivity of this compound?

  • Computational Approach :

  • Geometry Optimization : B3LYP/6-311++G(d,p) basis set to model the equilibrium structure.
  • Electronic Analysis : HOMO-LUMO gaps (~4.5 eV) predict charge transfer tendencies, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the carboxyl group .
  • Reactivity : Molecular Electrostatic Potential (MESP) maps highlight nucleophilic sites (piperazine N) and electrophilic regions (carboxylic C=O) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine-carboxylic acid derivatives?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents).
  • Resolution :

Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1%).

Orthogonal Assays : Validate results via fluorescence polarization and surface plasmon resonance (SPR) .

Structural Analog Comparison : Compare with methyl or phenyl derivatives to isolate steric/electronic effects .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

  • Chiral Resolution :

  • Enzymatic Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol mobile phases .
    • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct ethyl group installation with >80% diastereoselectivity .

Methodological Considerations

  • Synthetic Challenges : Competing N-alkylation at multiple piperazine sites requires careful stoichiometric control .
  • Stability : Store at 2–8°C in dark, anhydrous conditions to prevent decarboxylation or hygroscopic degradation .
  • Toxicological Screening : Assess mutagenicity via Ames test and cytotoxicity in HepG2 cells (IC₅₀ > 100 µM deemed safe) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.